molecular formula C16H15O2S B1626989 Methacryloxydiphenylantimony CAS No. 5613-66-1

Methacryloxydiphenylantimony

Cat. No.: B1626989
CAS No.: 5613-66-1
M. Wt: 361.05 g/mol
InChI Key: ODYGSDGSPXQNRV-UHFFFAOYSA-M
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Description

It is a white crystalline powder that is soluble in organic solvents and has a melting point of 150-155°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacryloxydiphenylantimony can be synthesized through the reaction of diphenylantimony chloride with methacrylic acid in the presence of a base. The reaction typically occurs under reflux conditions with an organic solvent such as toluene. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methacryloxydiphenylantimony undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form antimony(V) compounds.

    Reduction: It can be reduced to form antimony(III) compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the methacryloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Antimony(V) oxides and hydroxides.

    Reduction: Antimony(III) chlorides and bromides.

    Substitution: Various substituted antimony compounds depending on the nucleophile used.

Scientific Research Applications

Methacryloxydiphenylantimony has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its use in anticancer therapies due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of flame retardants, coatings, and adhesives

Mechanism of Action

The mechanism by which methacryloxydiphenylantimony exerts its effects involves its interaction with biological macromolecules. It can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Triphenylantimony: Similar in structure but lacks the methacryloxy group.

    Diphenylantimony acetate: Contains an acetate group instead of a methacryloxy group.

    Methacryloxytriphenylantimony: Contains an additional phenyl group compared to methacryloxydiphenylantimony.

Uniqueness

This compound is unique due to its methacryloxy group, which imparts distinct chemical reactivity and potential for polymerization. This makes it particularly useful in applications requiring polymerizable antimony compounds .

Properties

IUPAC Name

diphenylstibanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGSDGSPXQNRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15O2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597648
Record name [(2-Methylacryloyl)oxy](diphenyl)stibane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-66-1
Record name [(2-Methylacryloyl)oxy](diphenyl)stibane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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